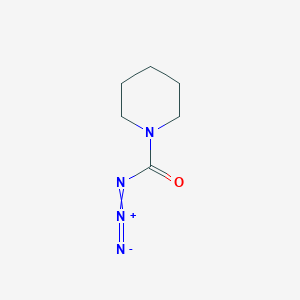

Piperidine-1-carbonyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61795-98-0 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

piperidine-1-carbonyl azide |

InChI |

InChI=1S/C6H10N4O/c7-9-8-6(11)10-4-2-1-3-5-10/h1-5H2 |

InChI Key |

DCWUORSKFDAJAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Piperidine-1-carbonyl azide synthesis protocol

Due to the hazardous nature of acyl azides, which can be explosive, this guide focuses on the general principles and critical safety information surrounding the chemistry of piperidine-1-carbonyl azide from a defensive and educational perspective. A detailed, step-by-step synthesis protocol is not provided to prevent misuse by untrained individuals. The information herein is intended for researchers, scientists, and drug development professionals with a comprehensive understanding of and access to controlled laboratory settings.

General Synthetic Principles

This compound is typically synthesized from a corresponding acyl derivative, most commonly piperidine-1-carbonyl chloride. The reaction involves the substitution of the chloride with an azide group, usually from an alkali metal azide salt like sodium azide. This is a standard method for the preparation of acyl azides.

The primary utility of this compound in organic synthesis is as a precursor for the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to form an isocyanate, with the loss of nitrogen gas.[1][2] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield different functional groups.[3][4]

-

Reaction with water leads to a carbamic acid, which decarboxylates to form a primary amine (1-aminopiperidine), effectively removing a carbon atom.

-

Reaction with an alcohol yields a carbamate.

-

Reaction with an amine yields a urea derivative.

This rearrangement is known for proceeding with the complete retention of the stereochemical configuration of the migrating group.[5]

Experimental Methodologies: A Conceptual Overview

Synthesis of Acyl Azide:

The conversion of an acyl chloride to an acyl azide is typically performed under anhydrous conditions to prevent hydrolysis of the starting material.

-

Starting Material: Piperidine-1-carbonyl chloride

-

Azide Source: Sodium azide (NaN₃)

-

Solvent: Anhydrous aprotic solvents such as acetone or acetonitrile are common choices.

-

Procedure: The acyl chloride is dissolved in the chosen solvent, and sodium azide is added portion-wise, often at reduced temperatures (e.g., 0 °C) to control the reaction rate and exothermicity. The reaction is stirred until completion, which is monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the characteristic azide peak).

-

Work-up: The resulting mixture is typically filtered to remove the sodium chloride byproduct. The solvent is then carefully removed under reduced pressure at low temperatures to isolate the crude acyl azide.

Curtius Rearrangement:

The rearrangement of the acyl azide to the isocyanate is induced by heat or UV light.

-

Solvent: An inert, high-boiling point solvent like toluene or dioxane is used for the thermal rearrangement.

-

Procedure: The isolated acyl azide is dissolved in the inert solvent and heated. The evolution of nitrogen gas indicates the progress of the rearrangement. The temperature required can vary.

-

Trapping the Isocyanate: If a specific derivative is desired, the nucleophile (e.g., an alcohol for a carbamate) can be added to the reaction mixture to react with the in situ generated isocyanate.

Quantitative Data

Due to safety policies, a table of quantitative data (e.g., specific yields, reaction times, temperatures) for the synthesis of this compound is not provided. Researchers should consult peer-reviewed scientific literature for such details, which will be specific to the experimental setup and scale.

Safety and Handling

Extreme caution must be exercised when handling acyl azides and sodium azide.

-

Explosion Hazard: Acyl azides are energetic compounds and can be explosive. They are sensitive to heat, shock, friction, and static discharge.[6] It is crucial to avoid heating the neat compound and to handle it in solution whenever possible. Heavy metal azides, which can be formed from contact with certain metals, are even more sensitive and must be avoided.[6]

-

Toxicity: Sodium azide is highly toxic if swallowed or absorbed through the skin.[7] Piperidine is also toxic and corrosive.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood. An eyewash station and safety shower must be readily accessible.[9] A blast shield should be used during the reaction and handling of the isolated azide.

-

Waste Disposal: Azide-containing waste must be handled and disposed of according to institutional and regulatory guidelines. Quenching procedures may be necessary to safely destroy any residual azide.

Visualizations

Below are diagrams illustrating the general synthetic workflow and the Curtius rearrangement pathway.

Caption: General workflow for the synthesis of this compound and its subsequent Curtius rearrangement.

Caption: The Curtius rearrangement signaling pathway from an acyl azide to various nitrogen-containing products.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. peptide.com [peptide.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Piperidine-1-carbonyl azide chemical properties

Introduction

Piperidine-1-carbonyl azide is an organic compound that incorporates a saturated six-membered heterocyclic piperidine ring and a reactive acyl azide functional group. The piperidine scaffold is a common motif in many pharmaceuticals and bioactive molecules. The acyl azide group serves as a versatile intermediate in organic synthesis, most notably in the Curtius rearrangement to form isocyanates, which are precursors to amines, ureas, and carbamates. This guide provides a detailed, albeit theoretical, exploration of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are predicted based on the known properties of piperidine and general acyl azides.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₆H₁₀N₄O | Calculated |

| Molecular Weight | 154.17 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | General properties of small organic azides. |

| Melting Point | Not available. Likely to be low. | Inferred from similar small organic molecules. |

| Boiling Point | Not recommended to determine due to thermal instability. Acyl azides can decompose explosively upon heating.[1][2] | Safety data for organic azides. |

| Density | Not available. Likely to be slightly denser than water. | Inferred from piperidine's density (0.862 g/mL).[3][4] |

| Solubility | Expected to be soluble in a range of organic solvents such as ethers, esters, and halogenated solvents. Solubility in water is likely to be limited.[5] | General solubility of organic compounds. |

| Stability | Potentially explosive. Highly sensitive to heat, shock, friction, and light.[1][2] Should be handled with extreme caution. The C/N ratio is 1.5, which is in the range that can be synthesized but should be used or quenched immediately.[1] | General stability of organic azides. |

| Reactivity | The primary reactivity is associated with the acyl azide group, which can undergo thermal or photochemical decomposition to an isocyanate via the Curtius rearrangement.[6][7] | Known reactivity of acyl azides. |

Synthesis

This compound can be theoretically synthesized from piperidine-1-carbonyl chloride.

Synthesis of this compound from Piperidine-1-carbonyl Chloride

Reaction:

Piperidine-1-carbonyl chloride + Sodium Azide → this compound + Sodium Chloride

Experimental Protocol:

Warning: This reaction should be performed by experienced chemists in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine-1-carbonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or acetonitrile).

-

Azide Solution: In a separate beaker, carefully dissolve sodium azide (1.1 equivalents) in a minimal amount of deionized water. Caution: Sodium azide is highly toxic. Avoid inhalation and skin contact.

-

Reaction: Cool the flask containing the piperidine-1-carbonyl chloride solution to 0 °C in an ice bath. Slowly add the sodium azide solution dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a separatory funnel containing cold deionized water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Crucially, do not concentrate the solution to dryness by heating. The solvent should be removed under reduced pressure at a low temperature (ideally below 30 °C). The resulting this compound should be used immediately in the next step without further purification.

Synthesis workflow for this compound.

Reactivity and Signaling Pathways

The primary and most significant reaction of this compound is the Curtius rearrangement .

Curtius Rearrangement

Upon thermal or photochemical initiation, this compound is expected to undergo a concerted rearrangement to form 1-isocyanatopiperidine with the loss of nitrogen gas.[6] The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.

-

Reaction with Water: Hydrolysis of the isocyanate will lead to an unstable carbamic acid, which decarboxylates to yield piperidin-1-amine.

-

Reaction with Alcohols: Reaction with an alcohol (R'-OH) will produce a carbamate derivative.

-

Reaction with Amines: Reaction with a primary or secondary amine (R'R''NH) will yield a urea derivative.

Curtius rearrangement of this compound.

Safety and Handling

Organic azides are energetic materials and must be handled with extreme care.[1][2][8][9]

-

Explosion Hazard: this compound is potentially explosive and sensitive to heat, shock, friction, and light.

-

Toxicity: Sodium azide, a common precursor, is highly toxic. While the toxicity of this compound is not known, it should be handled as a toxic substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, a face shield, and heavy-duty gloves.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood, behind a blast shield.

-

Scale: Work with the smallest possible quantities.

-

Temperature: Avoid heating the compound. If heating is necessary for a subsequent reaction, it must be done with extreme caution and on a small scale in a controlled environment.

-

Storage: If temporary storage is unavoidable, store as a dilute solution at low temperatures (e.g., in a refrigerator) and in a container protected from light. Never store in a pure, concentrated form.

-

Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.

Spectroscopic Data (Predicted)

While no specific spectroscopic data for this compound is available, the following are expected characteristic signals based on the structure and data from similar compounds.

| Spectroscopy | Predicted Signals |

| ¹H NMR | Signals corresponding to the piperidine ring protons would be expected in the regions of approximately δ 1.5-1.7 ppm (for the C3, C4, and C5 protons) and δ 3.3-3.5 ppm (for the C2 and C6 protons adjacent to the nitrogen).[10] |

| ¹³C NMR | Carbon signals for the piperidine ring would be expected around δ 24-26 ppm and δ 45-47 ppm. The carbonyl carbon would likely appear around δ 170 ppm.[11] |

| IR | A strong, characteristic azide (N₃) stretch is expected around 2130-2170 cm⁻¹. A strong carbonyl (C=O) stretch is expected around 1680-1720 cm⁻¹.[12] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 154. A major fragment would likely be observed at m/z 126 due to the loss of N₂. |

Conclusion

This compound is a theoretically valuable but hazardous chemical intermediate. Its synthesis and subsequent reactions, particularly the Curtius rearrangement, offer a pathway to a variety of nitrogen-containing piperidine derivatives that are of interest in medicinal chemistry and drug discovery. The potential for explosive decomposition necessitates strict adherence to safety protocols. Further research is required to fully characterize the properties and reactivity of this compound.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Piperidine [webbook.nist.gov]

An In-depth Technical Guide to Piperidine-1-carbonyl Azide

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its ability to serve as a versatile scaffold in medicinal chemistry.[1][2] When functionalized with a carbonyl azide group, the resulting Piperidine-1-carbonyl azide becomes a potentially valuable intermediate for a variety of chemical transformations, including the synthesis of ureas, carbamates, and amides, as well as for the introduction of the piperidine moiety into larger molecules. This guide will detail the key aspects of this compound for researchers in the field.

Synthesis of this compound

The most probable and direct synthetic route to this compound involves the nucleophilic substitution of the chloride in Piperidine-1-carbonyl chloride with an azide salt, typically sodium azide.

General Experimental Protocol

Reaction: Conversion of Piperidine-1-carbonyl chloride to this compound.

Reagents:

-

Piperidine-1-carbonyl chloride (CAS No. 13939-69-0)

-

Sodium azide (NaN₃)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or dichloromethane)

Procedure:

-

Piperidine-1-carbonyl chloride is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A stoichiometric equivalent or a slight excess of sodium azide is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic strong azide stretch.

-

Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography, though care must be taken due to the potential thermal instability of the azide compound.

Safety Note: Acyl azides can be thermally unstable and potentially explosive. It is crucial to handle them with care, avoid heating to high temperatures, and use appropriate personal protective equipment.

Physicochemical Properties

While specific experimental data for this compound is not available, its properties can be predicted based on its constituent parts.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in a range of organic solvents such as ethers, esters, and chlorinated hydrocarbons. |

| Infrared (IR) Spectrum | A strong, characteristic absorption band for the azide (N₃) stretching vibration is expected in the region of 2100-2200 cm⁻¹. A strong carbonyl (C=O) stretch would also be present, typically around 1700 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectrum | ¹H NMR would show characteristic peaks for the piperidine ring protons. ¹³C NMR would show a peak for the carbonyl carbon and distinct peaks for the carbons of the piperidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl azide group. |

Chemical Reactivity and Synthetic Applications

This compound is expected to exhibit reactivity characteristic of acyl azides. The primary reaction of interest is the Curtius rearrangement, which can be initiated thermally or photochemically.

Curtius Rearrangement

The Curtius rearrangement of this compound would lead to the formation of a piperidinyl isocyanate intermediate, with the loss of nitrogen gas. This highly reactive isocyanate can then be trapped with various nucleophiles to generate a range of useful derivatives.

Caption: Curtius rearrangement of this compound and subsequent reactions.

Potential in Drug Discovery and Development

The piperidine scaffold is a key component in a multitude of approved drugs, demonstrating its importance in medicinal chemistry.[1][2] Piperidine derivatives have shown a wide range of biological activities, including but not limited to CNS modulation, anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The utility of this compound in this context lies in its ability to act as a versatile building block for creating libraries of piperidine-containing compounds. The synthesis of piperidinyl ureas and carbamates, facilitated by the Curtius rearrangement, is a common strategy in drug discovery for exploring structure-activity relationships.

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound, while not extensively documented in the scientific literature, represents a molecule with significant potential for synthetic and medicinal chemistry. Based on established chemical principles, its synthesis is straightforward from commercially available precursors. Its primary utility is likely as a synthetic intermediate, enabling the facile generation of diverse piperidine derivatives through the Curtius rearrangement. For researchers in drug discovery, this compound offers a gateway to novel chemical entities built upon the privileged piperidine scaffold. Further investigation into the specific properties and reactivity of this compound is warranted to fully unlock its potential.

References

- 1. Piperidine, 1-acetyl- [webbook.nist.gov]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of Piperidine-1-carbonyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Piperidine-1-carbonyl azide, a potentially reactive intermediate of interest in synthetic and medicinal chemistry. This document outlines a plausible synthetic route, detailed experimental protocols, and a thorough analysis of the expected spectroscopic data for the unambiguous identification of the title compound. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is a carbamoyl azide derivative incorporating the piperidine scaffold, a ubiquitous motif in pharmaceuticals and natural products. As an acyl azide, it is a precursor for the Curtius rearrangement, which provides a pathway to isocyanates and subsequently to amines, ureas, and carbamates. The inherent reactivity of the azide functional group also makes it a candidate for click chemistry and other bio-orthogonal ligations. A precise understanding of its structure is paramount for its safe handling and effective utilization in synthetic methodologies. This guide details the necessary steps for its synthesis and comprehensive structural characterization.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step sequence starting from piperidine. The first step involves the formation of the corresponding carbamoyl chloride, which is then converted to the target azide.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Piperidine-1-carbonyl chloride

-

Materials: Piperidine, triphosgene (or a solution of phosgene), triethylamine, anhydrous dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of triphosgene (0.33 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of piperidine.

-

Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated under reduced pressure to yield crude Piperidine-1-carbonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Synthesis of this compound

-

Materials: Piperidine-1-carbonyl chloride, sodium azide, acetone (or acetonitrile).

-

Procedure:

-

A solution of Piperidine-1-carbonyl chloride (1.0 equivalent) in acetone is added dropwise to a stirred suspension of sodium azide (1.5 equivalents) in acetone at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction progress is monitored by IR spectroscopy, looking for the disappearance of the acyl chloride C=O stretch and the appearance of the azide asymmetric stretch.

-

Upon completion, the mixture is filtered to remove sodium chloride and excess sodium azide.

-

The filtrate is carefully concentrated under reduced pressure at a low temperature (< 40 °C) to avoid decomposition of the product. The resulting this compound is obtained as an oil or low-melting solid.

-

Safety Precautions:

-

Phosgene and triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

Sodium azide is toxic and can form explosive heavy metal azides. Contact with acids should be avoided as it liberates highly toxic and explosive hydrazoic acid.

-

Acyl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock. It is recommended to prepare and use them in solution whenever possible.

Structure Elucidation Workflow

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data Analysis

The following tables summarize the predicted spectroscopic data for this compound based on known values for related structures.

Infrared (IR) Spectroscopy

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric stretch | 2140 - 2180 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1690 - 1710 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2950 | Medium-Strong |

The most characteristic signal in the IR spectrum is the strong, sharp absorption of the azide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (α-CH₂) | 3.4 - 3.6 | Triplet | 4H |

| H-3, H-5 (β-CH₂) | 1.6 - 1.8 | Multiplet | 4H |

| H-4 (γ-CH₂) | 1.5 - 1.7 | Multiplet | 2H |

The protons on the carbons alpha to the nitrogen (H-2, H-6) are expected to be the most downfield due to the electron-withdrawing effect of the carbonyl azide group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Position | Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2, C-6 (α-C) | 45 - 50 |

| C-3, C-5 (β-C) | 25 - 28 |

| C-4 (γ-C) | 23 - 26 |

The carbonyl carbon will appear significantly downfield. The chemical shifts of the piperidine carbons are influenced by the N-acyl group.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 126 | [M - N₂]⁺ |

| 112 | [M - N₃]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 56 | [C₄H₈]⁺ |

The molecular ion peak is expected at m/z 154. A characteristic fragmentation would be the loss of a nitrogen molecule (N₂) to give a fragment at m/z 126. Further fragmentation of the piperidine ring is also anticipated.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic approach involving a well-defined synthesis followed by a multi-technique spectroscopic analysis. The predicted data provided in this guide serves as a benchmark for researchers working with this and related compounds. Due to the potential hazards associated with acyl azides, adherence to strict safety protocols during synthesis and handling is imperative. The information presented herein is intended to facilitate further research and application of this versatile chemical entity in drug discovery and development.

Piperidine-1-carbonyl Azide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperidine-1-carbonyl azide, a reactive intermediate of significant interest in synthetic organic chemistry. This document details its molecular properties, synthesis, and key chemical transformations, with a focus on its utility in the generation of isocyanates via the Curtius rearrangement.

Core Molecular Data

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

Table 1: Molecular Properties of this compound

The molecular weight is derived from the atomic weights of its constituent elements as detailed in the following table.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 154.173 |

Table 2: Calculation of Molecular Weight for this compound

Synthesis and Reactivity

This compound is primarily synthesized from piperidine-1-carbonyl chloride and an azide salt. This acyl azide is a versatile intermediate, principally utilized for its propensity to undergo the Curtius rearrangement to yield 1-(isocyanato)piperidine.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on general methods for the preparation of acyl azides from acyl chlorides.[1]

Materials:

-

Piperidine-1-carbonyl chloride (1 eq.)

-

Sodium azide (NaN₃) (1.1 eq.)

-

Acetone (solvent)

-

Water (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of piperidine-1-carbonyl chloride in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

A solution of sodium azide in water is added dropwise to the cooled solution of piperidine-1-carbonyl chloride over a period of 15-20 minutes with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for an additional 1-2 hours.

-

After the reaction is complete (monitored by TLC), the mixture is diluted with cold water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure at a low temperature to afford this compound.

Caution: Acyl azides are potentially explosive and should be handled with extreme care. The reaction should be carried out in a well-ventilated fume hood, and the product should not be heated excessively.

Curtius Rearrangement

Upon gentle heating, this compound undergoes a Curtius rearrangement, a thermal decomposition that results in the loss of nitrogen gas and the formation of an isocyanate intermediate.[2][3] This reaction proceeds through a concerted mechanism with the migration of the piperidinyl group to the nitrogen atom.[2] The resulting 1-(isocyanato)piperidine can be trapped by various nucleophiles to generate a range of derivatives, such as ureas and carbamates.[2][3]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the azide asymmetric stretching vibration is expected in the region of 2100-2200 cm⁻¹.[4] A strong carbonyl (C=O) stretching band should also be present around 1700 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the protons of the piperidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl azide group.

Safety and Handling

This compound is a potentially hazardous compound and should be handled with appropriate safety precautions.

-

Explosion Hazard: Acyl azides can be explosive, particularly upon heating or shock.[5] It is crucial to avoid high temperatures and to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]

-

Toxicity: While specific toxicity data for this compound is unavailable, the precursor, piperidine, is toxic and corrosive.[8][9] Therefore, it is prudent to handle the compound with care, avoiding inhalation, ingestion, and skin contact.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6][7]

Logical Relationships and Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent chemical transformation.

Caption: Synthesis of this compound.

Caption: Curtius Rearrangement of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Photolysis and thermolysis of pyridyl carbonyl azide monolayers on single-crystal platinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Spectroscopic Profile of Piperidine-1-carbonyl Azide: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Piperidine-1-carbonyl azide. These predictions are derived from analogous structures and functional group data from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.4 - 3.6 | Triplet | 4H | α-H (H2, H6) |

| ~1.6 - 1.8 | Multiplet | 4H | β-H (H3, H5) |

| ~1.5 - 1.7 | Multiplet | 2H | γ-H (H4) |

Solvent: CDCl₃. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 172 | C=O (Carbonyl) |

| ~45 - 48 | C2, C6 |

| ~25 - 28 | C3, C5 |

| ~23 - 26 | C4 |

Solvent: CDCl₃. The chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940, ~2860 | Medium-Strong | C-H stretching (aliphatic) |

| ~2130 - 2170 | Strong, Sharp | N₃ asymmetric stretching (azide) |

| ~1680 - 1700 | Strong | C=O stretching (carbonyl) |

| ~1280 | Medium-Strong | N₃ symmetric stretching (azide) |

| ~1230 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 126 | [M - N₂]⁺ |

| 112 | [M - N₃]⁺ or [M - N₂ - N]⁺ |

| 84 | [Piperidine]⁺ fragment |

| 56 | Further fragmentation of the piperidine ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols serve as a starting point and may require optimization for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest and use a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio.

-

ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and directed into the mass analyzer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound and the general structure of this compound.

Caption: Workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: 2D structural representation of this compound.

Thermal Stability of Piperidine-1-carbonyl Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-1-carbonyl azide is an organic acyl azide that incorporates the piperidine heterocyclic motif. Acyl azides are versatile intermediates in organic synthesis, most notably in the Curtius rearrangement, which provides a pathway to amines, carbamates, and ureas.[1][2][3] The piperidine scaffold is a prevalent structural feature in a vast number of pharmaceuticals and bioactive molecules, making its derivatives, including the corresponding carbonyl azide, of significant interest to the drug development community.[4]

However, the presence of the azide functional group imparts inherent energetic properties to the molecule, necessitating a thorough understanding of its thermal stability to ensure safe handling, storage, and use in synthetic applications. This guide summarizes the anticipated thermal behavior of this compound, details the experimental methods for its thermal characterization, and provides essential safety protocols.

Synthesis of this compound

The synthesis of this compound would likely follow established methods for the preparation of acyl azides.[2] A common and effective route involves the reaction of a piperidine-1-carbonyl chloride with an azide salt, such as sodium azide.

Caption: Synthesis of this compound.

Thermal Decomposition Pathway: The Curtius Rearrangement

The primary thermal decomposition pathway for acyl azides is the Curtius rearrangement.[1][3] This reaction proceeds through a concerted mechanism involving the loss of nitrogen gas (N₂) and the migration of the piperidinyl group to the carbonyl carbon, forming an isocyanate intermediate.[1][5] This isocyanate is a key reactive species that can be trapped with various nucleophiles to yield stable products.

The thermal decomposition is a concerted process, meaning the loss of nitrogen and the alkyl group migration occur simultaneously, avoiding the formation of a highly reactive nitrene intermediate in thermal reactions.[1] However, photochemical decomposition can proceed through a nitrene intermediate.[1]

Caption: Curtius Rearrangement of this compound.

Quantitative Thermal Stability Data (Predicted)

While no specific experimental data for this compound has been found, the following table presents expected ranges for key thermal stability parameters based on data for analogous acyl azides and other organic azides.[6][7]

| Parameter | Predicted Value/Range | Method of Determination | Significance |

| Decomposition Onset Temperature (Tonset) | 70 - 160 °C | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which exothermic decomposition begins.[6] |

| Enthalpy of Decomposition (ΔHd) | -100 to -250 kJ/mol | Differential Scanning Calorimetry (DSC) | Quantifies the energy released during decomposition; higher negative values indicate greater explosive potential.[7] |

| Activation Energy (Ea) | 80 - 150 kJ/mol | Thermogravimetric Analysis (TGA) with kinetic analysis | Represents the energy barrier for the decomposition reaction. |

| Mass Loss | ~20-30% (corresponding to N₂ loss) | Thermogravimetric Analysis (TGA) | Confirms the initial decomposition step of nitrogen gas evolution. |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped at a constant heating rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).[8]

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

An exothermic peak indicates the decomposition of the azide. The onset temperature is determined from the initial deviation from the baseline, and the area under the peak is integrated to calculate the enthalpy of decomposition.[9]

Caption: Experimental Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss associated with decomposition and to perform kinetic analysis.

Methodology:

-

A small sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is recorded continuously as a function of temperature.[10]

-

The resulting TGA curve shows the percentage of mass loss versus temperature. The initial mass loss should correspond to the theoretical mass of N₂.

-

By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger methods.[11]

Safety and Handling

Organic azides are energetic compounds and must be handled with extreme caution.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and blast-resistant gloves.

-

Scale: Work with the smallest possible quantities of the material.

-

Avoidance of Energy Input: Protect the compound from heat, shock, friction, and light. Use non-metal spatulas.

-

Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

-

Work Environment: All manipulations should be performed in a chemical fume hood behind a blast shield.

-

Disposal: Unused or waste azide-containing materials should be treated with a suitable reducing agent to quench the azide functionality before disposal, following institutional safety protocols.

Conclusion

This compound is a valuable synthetic intermediate with inherent thermal instability due to the presence of the azide group. While specific experimental data is lacking, a comprehensive understanding of its likely thermal properties can be inferred from the behavior of analogous acyl azides. The primary decomposition pathway is the Curtius rearrangement, yielding a reactive isocyanate. Rigorous experimental analysis using DSC and TGA is essential to quantify its thermal stability and ensure its safe handling and application in research and development. Adherence to strict safety protocols is paramount when working with this and any other azide-containing compound.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. tainstruments.com [tainstruments.com]

- 11. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]

- 12. rsc.org [rsc.org]

Piperidine-1-carbonyl Azide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-1-carbonyl azide is an organic azide that serves as a versatile reagent in organic synthesis, particularly in the preparation of ureas, carbamates, and other nitrogen-containing heterocycles. As with all organic azides, it is an energetic compound that requires careful handling to mitigate the risks of explosive decomposition. This guide summarizes the potential hazards, recommended safety precautions, and handling procedures to ensure the safe use of this compound in a research and development setting.

Hazard Identification and Stability

Organic azides are known for their potential to decompose explosively, often initiated by heat, light, friction, or mechanical shock. The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms and the overall molecular weight.

General Stability Predictors for Organic Azides:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability.

-

"Rule of Six": This rule suggests that there should be at least six carbon atoms for every energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[1]

While specific quantitative data for this compound is unavailable, it is crucial to treat it as a potentially explosive and shock-sensitive material.

Quantitative Data Summary

The following tables summarize general data for organic azides. This information should be considered as indicative for this compound, but not a direct substitute for experimental data.

Table 1: General Physical and Chemical Properties of Acyl Azides (Representative Data)

| Property | Value | Notes |

| Physical State | Typically crystalline solids or oils | |

| Molecular Weight | Variable | This compound: 154.17 g/mol |

| Decomposition Temperature | Highly variable, can be low | Treat with extreme caution; decomposition can be rapid. |

| Solubility | Generally soluble in organic solvents |

Table 2: Key Hazards of Organic Azides

| Hazard | Description |

| Explosive | Can decompose violently when subjected to heat, shock, friction, or light. |

| Toxicity | The azide ion is toxic, with a toxicity profile similar to cyanide.[2] |

| Formation of Hydrazoic Acid | Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃). |

| Formation of Heavy Metal Azides | Contact with heavy metals (e.g., copper, lead, mercury) can form extremely sensitive and explosive metal azides.[3] |

Experimental Protocols

The following are generalized experimental protocols. These must be adapted and rigorously tested on a small scale in a controlled environment before scaling up.

General Synthesis of Acyl Azides

A common method for the synthesis of acyl azides involves the reaction of an acyl chloride with sodium azide.

Materials:

-

Piperidine-1-carbonyl chloride

-

Sodium azide (NaN₃)

-

Acetone (or another suitable solvent)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve Piperidine-1-carbonyl chloride in a suitable solvent (e.g., acetone) in a round-bottom flask and cool the mixture in an ice bath to 0°C.

-

In a separate flask, dissolve sodium azide in deionized water and cool to 0°C.

-

Slowly add the aqueous sodium azide solution to the stirred solution of the acyl chloride, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified time (typically 1-3 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC, IR).

-

Upon completion, carefully add cold deionized water to the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

The solvent should be removed with extreme caution, preferably at low temperature and reduced pressure, behind a blast shield. Never distill acyl azides to dryness.

Safe Quenching and Disposal of this compound

Residual or unreacted this compound must be safely quenched before disposal.

Procedure:

-

Cool the solution containing the azide in an ice bath.

-

Slowly add a reducing agent, such as a solution of sodium borohydride in a suitable solvent or triphenylphosphine, to the stirred solution. This will reduce the azide to the corresponding amine.

-

Allow the reaction to stir until the azide is completely consumed (monitor by TLC or IR).

-

Once the quenching is complete, the reaction mixture can be worked up and disposed of according to institutional guidelines for chemical waste.

-

Azide-containing waste streams must be collected separately and clearly labeled.[1] Do not mix with acidic waste. [1]

Mandatory Visualizations

The following diagrams illustrate key logical workflows and potential chemical pathways.

Caption: Logical workflow for the safe handling of this compound.

Caption: Potential thermal or photochemical decomposition pathway of an acyl azide.

Recommended Personal Protective Equipment (PPE) and Handling Precautions

Table 3: PPE and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or thick neoprene). |

| Engineering Controls | All work must be conducted in a certified chemical fume hood with the sash at the lowest possible position. A blast shield is mandatory for all reactions and handling procedures.[4] |

| Scale | Work on the smallest scale possible, especially during initial investigations. |

| Utensils | Use non-metal spatulas (e.g., plastic or ceramic) to handle solid azides to avoid the formation of shock-sensitive metal azides.[4] |

| Glassware | Avoid using glassware with ground glass joints, as friction can be an ignition source.[4] If unavoidable, ensure they are well-lubricated. |

| Solvents | Never use halogenated solvents such as dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane, respectively.[2][3] |

| Storage | Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials (acids, metals). Storage at low temperatures (-18°C) is recommended.[3] |

| Transportation | Transport in a secondary container with care to avoid friction or shock. |

Conclusion

This compound is a valuable synthetic intermediate, but its handling requires a thorough understanding of the potential hazards associated with the organic azide functional group. By adhering to the stringent safety protocols outlined in this guide, including the use of appropriate personal protective equipment, engineering controls, and careful experimental design, researchers can safely utilize this compound in their work. Always prioritize safety, start with small-scale experiments, and consult with institutional safety officers before commencing any new or scaled-up procedures involving this or any other potentially energetic material.

References

The Genesis of a Versatile Reagent: A Technical Guide to Piperidine-1-carbonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carbonyl azide stands as a significant, albeit niche, reagent in organic synthesis, primarily utilized as a precursor for the generation of piperidine-based amines and urea derivatives through the Curtius rearrangement. Its discovery and application are intrinsically linked to the pioneering work of German chemist Theodor Curtius in the late 19th century on acyl azides and their thermal decomposition. This technical guide delves into the historical context of its discovery, details its synthesis and key reactions, and provides structured data and experimental protocols for its practical application in a research setting.

Discovery and Historical Context

The discovery of this compound is not marked by a single, celebrated publication but is rather an extension of the broader discovery of the Curtius rearrangement. In 1885, Theodor Curtius first described the thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[1] This reaction, now known as the Curtius rearrangement, became a cornerstone of organic synthesis for the conversion of carboxylic acids and their derivatives into primary amines, carbamates, and ureas.[1][2]

Synthesis of this compound

The most common and direct method for the preparation of this compound is through the nucleophilic acyl substitution of Piperidine-1-carbonyl chloride with sodium azide. This reaction is efficient and proceeds under mild conditions.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Piperidine-1-carbonyl chloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Piperidine-1-carbonyl chloride (1 eq.) in anhydrous acetone.

-

To this solution, add a solution of sodium azide (1.1 eq.) in a minimal amount of distilled water dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the acetone is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous residue is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield this compound as a crude product, which can be used directly in the next step or purified by chromatography if necessary.

Safety Note: Acyl azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and heating should be avoided unless part of a controlled Curtius rearrangement.

Key Reactions and Applications

The primary utility of this compound lies in its role as a precursor to 1-piperidinyl isocyanate via the Curtius rearrangement.

The Curtius Rearrangement

Upon gentle heating in an inert solvent (e.g., toluene or benzene), this compound undergoes rearrangement to form 1-piperidinyl isocyanate with the evolution of nitrogen gas. This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.

Caption: The Curtius Rearrangement.

Trapping of the Isocyanate Intermediate

The resulting isocyanate can be reacted in situ with various nucleophiles to generate a range of useful compounds.

-

Reaction with Water: Hydrolysis of the isocyanate yields an unstable carbamic acid, which decarboxylates to form 1-aminopiperidine.

-

Reaction with Alcohols: Trapping with an alcohol (R'-OH) produces a carbamate.

-

Reaction with Amines: Reaction with a primary or secondary amine (R'R''NH) yields a urea derivative.

Caption: Reactions of 1-Piperidinyl isocyanate.

Quantitative Data

| Parameter | Value | Reference |

| Piperidine-1-carbonyl chloride | ||

| Molecular Formula | C₆H₁₀ClNO | [4] |

| Molecular Weight | 147.60 g/mol | [4] |

| Boiling Point | 242 °C | [4] |

| Density | 1.18 g/mL at 25 °C | [4] |

| Sodium Azide | ||

| Molecular Formula | NaN₃ | General Knowledge |

| Molecular Weight | 65.01 g/mol | General Knowledge |

Note: Specific yield data for the synthesis of this compound can vary depending on the reaction scale and purification method.

Conclusion

This compound, while not a compound of household recognition, represents a direct and elegant application of fundamental organic chemistry principles laid down by Theodor Curtius. Its synthesis is straightforward, and its utility as a precursor for amines, carbamates, and ureas via the Curtius rearrangement makes it a valuable tool for medicinal chemists and researchers in drug discovery. The careful handling of this energetic intermediate allows for the efficient introduction of the piperidine moiety into a wide array of complex molecules, underscoring the enduring legacy of 19th-century discoveries in modern chemical synthesis.

References

An In-depth Technical Guide on the Potential Reactivity of the Azide Group in Piperidine-1-carbonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed literature detailing the specific synthesis and reactivity of piperidine-1-carbonyl azide is limited. Therefore, this guide is based on the well-established principles of acyl azide chemistry and provides a predictive overview of its potential reactivity, supported by data from analogous systems.

Executive Summary

This compound is a reactive intermediate of significant interest in synthetic and medicinal chemistry. The core reactivity of this molecule is dominated by the energetic azide moiety attached to the carbonyl group. This guide elucidates the principal reaction pathways of this compound, including its synthesis, thermal and photochemical decomposition via the Curtius rearrangement, participation in [3+2] cycloaddition reactions, and reactions with various nucleophiles. The inherent instability of acyl azides necessitates careful handling and in situ generation for many applications. This document provides a technical framework for understanding and harnessing the synthetic potential of this versatile chemical entity.

Synthesis of this compound

The synthesis of this compound typically proceeds via the nucleophilic substitution of a suitable piperidine-1-carbonyl precursor with an azide salt. The most common and direct method involves the reaction of piperidine-1-carbonyl chloride with sodium azide.

General Experimental Protocol for Synthesis

Materials:

-

Piperidine-1-carbonyl chloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Ice bath

-

Stirring apparatus

Procedure:

-

A solution of piperidine-1-carbonyl chloride in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of sodium azide in water is added dropwise to the stirred solution of piperidine-1-carbonyl chloride over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the acyl chloride peak and the appearance of the azide peak).

-

Upon completion, the reaction mixture is poured into ice-cold water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to yield this compound.

Note: this compound is a potentially explosive compound and should be handled with extreme care. It is often generated and used in situ without isolation.

Core Reactivity of the Azide Group

The reactivity of this compound is primarily dictated by the azide functional group. The principal reaction pathways are the Curtius rearrangement, [3+2] cycloaddition, and reaction with nucleophiles.

Curtius Rearrangement

The Curtius rearrangement is the most prominent reaction of acyl azides, proceeding through thermal or photochemical decomposition to an isocyanate intermediate with the loss of nitrogen gas. This reaction is a concerted process, ensuring the retention of the migrating group's configuration.[1][2]

The isocyanate intermediate is highly reactive and can be trapped by a variety of nucleophiles to form stable products such as carbamates, ureas, and amines.

-

Reaction with Alcohols to form Carbamates: Heating this compound in the presence of an alcohol (e.g., benzyl alcohol) yields the corresponding N-piperidyl carbamate.

-

Reaction with Amines to form Ureas: Reaction of the isocyanate with a primary or secondary amine leads to the formation of a substituted urea.

-

Reaction with Water to form 1-Aminopiperidine: Hydrolysis of the isocyanate initially forms an unstable carbamic acid, which decarboxylates to yield 1-aminopiperidine.[3][4]

Table 1: Predicted Products from the Curtius Rearrangement of this compound

| Nucleophile | Product | Product Class |

| Benzyl Alcohol | Benzyl (1-piperidyl)carbamate | Carbamate |

| Aniline | 1-(1-Piperidyl)-3-phenylurea | Urea |

| Water | 1-Aminopiperidine | Amine |

Experimental Workflow for Curtius Rearrangement

Caption: General workflow for the synthesis and Curtius rearrangement of this compound.

[3+2] Cycloaddition Reactions (Huisgen Cycloaddition)

Acyl azides can act as 1,3-dipoles and undergo [3+2] cycloaddition reactions with dipolarophiles, such as alkynes, to form five-membered heterocyclic rings.[5] The reaction of this compound with an alkyne would be expected to yield a 1,2,3-triazole derivative. These reactions can be performed thermally or, more commonly, catalyzed by copper(I) for terminal alkynes, which provides excellent regioselectivity for the 1,4-isomer.

Reaction Scheme for [3+2] Cycloaddition

Caption: Predicted [3+2] cycloaddition of this compound with an alkyne.

Table 2: Predicted Products from [3+2] Cycloaddition of this compound

| Dipolarophile | Product |

| Dimethyl acetylenedicarboxylate | Dimethyl 1-(piperidine-1-carbonyl)-1H-1,2,3-triazole-4,5-dicarboxylate |

| Phenylacetylene | 1-(Piperidine-1-carbonyl)-4-phenyl-1H-1,2,3-triazole (major regioisomer with Cu(I)) |

Reaction with Nucleophiles

Acyl azides react with phosphines, such as triphenylphosphine, in a reaction known as the Staudinger ligation. The initial step is the formation of a phosphazide, which can then lose nitrogen gas to form an iminophosphorane. This intermediate can be hydrolyzed to a primary amine or react with an electrophile.

Reaction Pathway of the Staudinger Reaction

Caption: Staudinger reaction of this compound with triphenylphosphine.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| IR Spectroscopy | Asymmetric N₃ stretch | ~2140 cm⁻¹ |

| Symmetric N₃ stretch | ~1250 cm⁻¹ | |

| C=O stretch | ~1700 cm⁻¹ | |

| ¹H NMR | Piperidine protons (α to N) | δ 3.4-3.6 ppm |

| Piperidine protons (β, γ to N) | δ 1.5-1.7 ppm | |

| ¹³C NMR | Carbonyl carbon | δ ~170 ppm |

| Piperidine carbons (α to N) | δ ~45 ppm | |

| Piperidine carbons (β, γ to N) | δ ~25 ppm |

Safety Considerations

Acyl azides are high-energy molecules and should be considered potentially explosive. They can be sensitive to heat, shock, and friction. It is strongly recommended to:

-

Handle them in small quantities.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield.

-

Avoid heating them unless necessary for a reaction, and even then, with extreme caution.

-

Whenever possible, generate and use them in situ to avoid isolation and storage.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile centered around the azide functional group. The Curtius rearrangement provides a reliable route to 1-isocyanatopiperidine, a versatile precursor for a wide range of N-substituted piperidine derivatives, including carbamates and ureas. Furthermore, its potential to undergo [3+2] cycloaddition reactions opens avenues for the synthesis of novel heterocyclic systems. A thorough understanding of its reactivity, coupled with stringent safety protocols, will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of new chemical entities. Further experimental studies are warranted to fully characterize and exploit the synthetic potential of this compound.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Carbonyl Azides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl azides, also known as acyl azides, are highly versatile and reactive intermediates in organic synthesis. Characterized by the R-CO-N₃ functional group, these compounds are pivotal in the construction of a wide array of nitrogen-containing molecules, which are fundamental building blocks in medicinal chemistry and drug development. The inherent reactivity of the azide moiety, coupled with the adjacent carbonyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of carbonyl azides, with a focus on experimental methodologies and quantitative data to aid researchers in their practical application.

Core Concepts: The Curtius Rearrangement

The most prominent reaction of carbonyl azides is the Curtius rearrangement, a thermal or photochemical process that leads to the formation of an isocyanate with the loss of nitrogen gas.[1][2] This rearrangement is a cornerstone of carbonyl azide chemistry, as the resulting isocyanate is a versatile intermediate that can be readily converted into amines, carbamates, and ureas.[1] The mechanism is believed to be a concerted process where the R-group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen, proceeding with full retention of the migrating group's stereochemistry.[1]

Synthesis of Carbonyl Azides

Carbonyl azides can be synthesized from a variety of starting materials, with the choice of method often depending on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acid Chlorides and Anhydrides

A traditional and widely used method involves the reaction of carboxylic acid chlorides or anhydrides with an azide source, typically sodium azide (NaN₃).[3] This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions.

From Carboxylic Acids

Direct conversion of carboxylic acids to carbonyl azides offers a more streamlined approach. Several reagents have been developed for this one-pot transformation, with diphenylphosphoryl azide (DPPA) being one of the most common.[3][4] This method avoids the need to first prepare the acid chloride.[3] Another effective method involves the use of trichloroacetonitrile and triphenylphosphine in the presence of sodium azide.[5]

From N-Acylbenzotriazoles

N-acylbenzotriazoles serve as stable and easily handleable precursors to carbonyl azides. Their reaction with sodium azide provides the corresponding acyl azide in good yields, avoiding the use of harsh activating agents.[6]

Key Transformations of Carbonyl Azides

The synthetic utility of carbonyl azides stems from the diverse reactivity of the isocyanate intermediate formed via the Curtius rearrangement.

Synthesis of Isocyanates

The primary product of the Curtius rearrangement is an isocyanate (R-N=C=O).[1] These highly electrophilic compounds are valuable intermediates in their own right.

Synthesis of Amines

Hydrolysis of the isocyanate intermediate, typically by treatment with water or aqueous acid, leads to the formation of a primary amine with the loss of carbon dioxide.[7] This overall transformation, from a carboxylic acid to an amine with one fewer carbon atom, is known as the Curtius reaction.[8]

Synthesis of Carbamates

In the presence of an alcohol, the isocyanate intermediate is trapped to form a carbamate.[9] This reaction is particularly useful for the introduction of protecting groups for amines, such as the Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups.[2]

Synthesis of Ureas

Reaction of the isocyanate with a primary or secondary amine yields a substituted urea.[10] This method allows for the synthesis of both symmetrical and unsymmetrical ureas, which are common motifs in pharmaceuticals.[10][11]

Synthesis of Heterocycles

Carbonyl azides are valuable precursors for the synthesis of various nitrogen-containing heterocycles. The isocyanate intermediate can undergo intramolecular cyclization reactions, or the acyl azide itself can participate in cycloaddition reactions.

Data Presentation

The following tables summarize quantitative data for the synthesis and reactions of carbonyl azides, providing a comparative overview of different methodologies.

| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzoyl chloride | NaN₃ | Acetone/H₂O | 0 | 0.5 | Benzoyl azide | 47 | [12] |

| Phenylacetic acid | DPPA, Et₃N | Toluene | 90 | 2 | Benzyl isocyanate | - | [4] |

| N-Fmoc-L-Ala | Cl₃CCN, PPh₃, NaN₃ | CH₃CN | rt | 2 | N-Fmoc-L-Ala-azide | 92 | [5] |

| 4-Methylbenzoic acid | TCCA, PPh₃, NaN₃ | CH₂Cl₂ | rt | 0.5 | 4-Methylbenzoyl azide | 95 | [13] |

| Various carboxylic acids | (Boc)₂O, NaN₃, TBAB, Zn(OTf)₂ | Dioxane | 40 | 12-24 | Boc-protected amine | 75-95 | [14] |

Table 1: Synthesis of Carbonyl Azides and Derivatives

| Carbonyl Azide | Reaction | Reagents | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| Benzoyl azide | Curtius Rearrangement | Heat | - | - | Phenyl isocyanate | - | [1] |

| Undecyl azide | Curtius Rearrangement | Heat | - | - | Undecyl isocyanate | - | [15] |

| Acyl azide | Hydrolysis | H₂O | - | - | Primary amine | - | [7] |

| Acyl azide | Carbamate formation | t-BuOH | Heat | - | Boc-protected amine | High | [2] |

| Acyl azide | Urea formation | R'₂NH | Heat | - | Substituted urea | Good | [10] |

Table 2: Key Reactions of Carbonyl Azides

| Compound | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Benzoyl azide | ~2130 (N₃), ~1700 (C=O) | 7.4-8.1 (m, Ar-H) | 128-134 (Ar-C), ~170 (C=O) | - |

| Phenyl isocyanate | ~2270 (N=C=O) | 7.1-7.4 (m, Ar-H) | 124.8, 125.8, 129.6, 133.7 | [16][17] |

| N-Benzoylbenzotriazole | ~1707 (C=O) | 7.4-8.2 (m, Ar-H) | 114.7, 120.0, 126.2, 128.3, 130.2, 131.3, 131.6, 132.2, 133.5, 145.6, 166.6 |

Table 3: Spectroscopic Data of Key Compounds

Experimental Protocols

Synthesis of Benzoyl Azide from Benzoyl Chloride

To a solution of benzoyl chloride (0.50 mol) in acetone (125 mL) cooled to 0°C, a solution of sodium azide (0.57 mol) in distilled water (100 mL) also at 0°C is added. The mixture is maintained at 0°C and shaken intermittently for 30 minutes. The organic layer is then separated and poured onto crushed ice. The precipitated benzoyl azide is collected by filtration and can be recrystallized from an acetone-water mixture.

One-Pot Synthesis of a Boc-Protected Amine from a Carboxylic Acid

A mixture of the carboxylic acid (1.0 equiv), di-tert-butyl dicarbonate (1.1 equiv), and sodium azide (1.5 equiv) in a suitable solvent (e.g., dioxane) is stirred at room temperature. Tetrabutylammonium bromide (0.1 equiv) and zinc(II) triflate (0.1 equiv) are then added, and the mixture is heated to 40°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the Boc-protected amine.[14]

Synthesis of an Unsymmetrical Urea from an Isocyanate

To a solution of the isocyanate (1.0 equiv) in an appropriate solvent (e.g., acetonitrile), the desired primary or secondary amine (1.0-1.2 equiv) is added. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting urea can be purified by recrystallization or column chromatography.[18]

Mandatory Visualization

Caption: Experimental workflow for the synthesis and transformation of carbonyl azides.

Caption: Mechanism of the Curtius Rearrangement.

Caption: Logical relationship of carbonyl azides to their key applications.

Safety Precautions

Carbonyl azides and other azide-containing compounds are energetic materials and should be handled with caution.[19][20][21] Low molecular weight organic azides can be particularly unstable and potentially explosive, especially when heated or subjected to shock.[22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations of carbonyl azides should be conducted in a well-ventilated fume hood.

-

Scale: Work on the smallest scale possible, especially when dealing with new or unknown compounds.

-